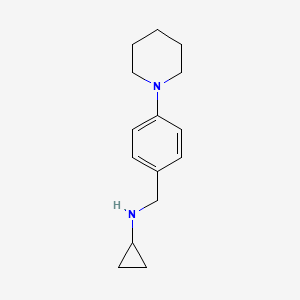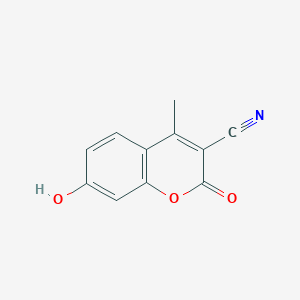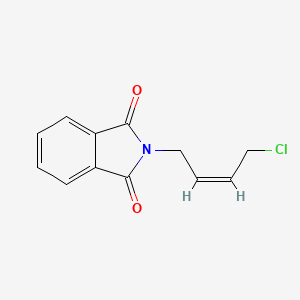![molecular formula C12H14O4 B1353733 (2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid CAS No. 893733-63-6](/img/structure/B1353733.png)
(2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid is an organic compound belonging to the class of phenylacrylic acids It features a phenyl ring substituted with methoxy and methoxymethyl groups, and an acrylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid can be achieved through several methods. One common approach involves the Heck reaction, where a halogenated phenyl derivative reacts with an acrylate ester in the presence of a palladium catalyst. The reaction conditions typically include a base such as triethylamine and a solvent like dimethylformamide, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve large-scale Heck reactions or other coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound.
Types of Reactions:
Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The acrylic acid moiety can be reduced to form the corresponding saturated carboxylic acid.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-methoxy-3-(methoxymethyl)benzaldehyde or 4-methoxy-3-(methoxymethyl)benzoic acid.
Reduction: Formation of 3-[4-methoxy-3-(methoxymethyl)phenyl]propanoic acid.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
科学的研究の応用
(2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid involves its interaction with various molecular targets. The acrylic acid moiety can participate in Michael addition reactions with nucleophiles, while the phenyl ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
類似化合物との比較
Cinnamic acid: Similar structure with an acrylic acid moiety attached to a phenyl ring, but lacks the methoxy and methoxymethyl substitutions.
Ferulic acid: Contains a methoxy group on the phenyl ring but differs in the position and presence of a hydroxyl group.
p-Coumaric acid: Similar structure but lacks the methoxy and methoxymethyl groups.
Uniqueness: (2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring structure-activity relationships and developing new derivatives with enhanced properties.
特性
IUPAC Name |
(E)-3-[4-methoxy-3-(methoxymethyl)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-8-10-7-9(4-6-12(13)14)3-5-11(10)16-2/h3-7H,8H2,1-2H3,(H,13,14)/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDFDLLRXKPDKI-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)C=CC(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=C(C=CC(=C1)/C=C/C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
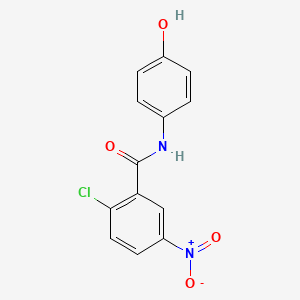
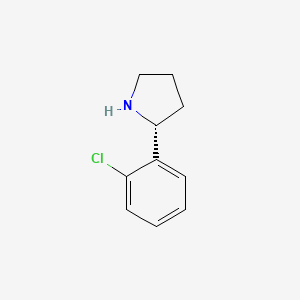

![2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1353668.png)
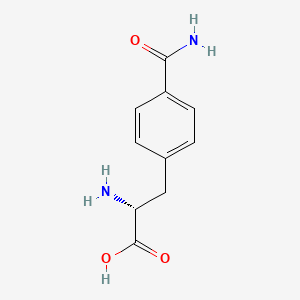

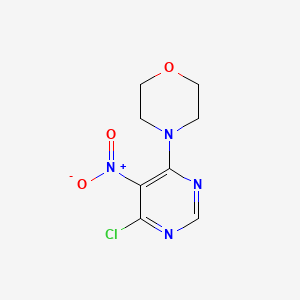
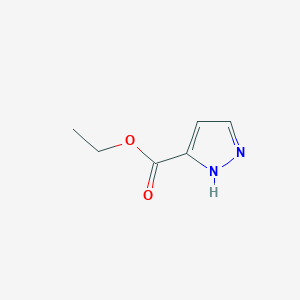
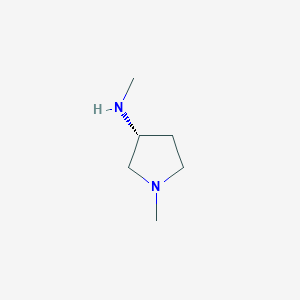
![(3aR,5S,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol](/img/structure/B1353679.png)
![N-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine](/img/structure/B1353685.png)
